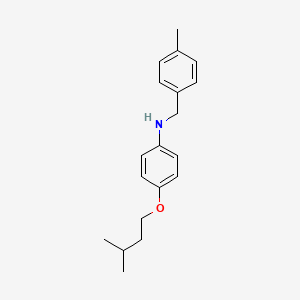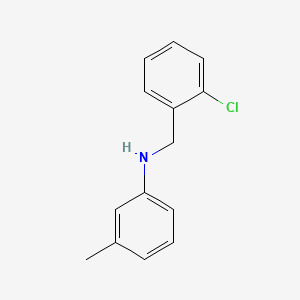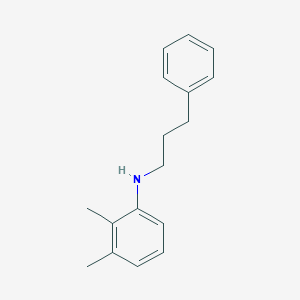![molecular formula C17H20ClNO2 B1385503 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline CAS No. 1040685-49-1](/img/structure/B1385503.png)
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline
Descripción general
Descripción
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline (3-Chloro-N-DMPEA) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for researchers.
Aplicaciones Científicas De Investigación
3-Chloro-N-DMPEA has been found to have a variety of applications in scientific research. It has been used in the study of enzyme kinetics, as well as in the study of drug metabolism and absorption. It has also been used in the study of the effects of environmental pollutants on the human body. In addition, 3-Chloro-N-DMPEA has been used in the study of the effects of certain drugs on the central nervous system, as well as in the study of the effects of certain hormones on the body.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-DMPEA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters in the brain. This inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-Chloro-N-DMPEA has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of MAO, which can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin. In addition, 3-Chloro-N-DMPEA has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress. It has also been found to have an effect on the metabolism of lipids and carbohydrates, as well as an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-N-DMPEA in laboratory experiments include its relatively low cost and its availability in a variety of forms. In addition, 3-Chloro-N-DMPEA is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 3-Chloro-N-DMPEA in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Chloro-N-DMPEA. These include further study of its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug development. In addition, further research is needed to explore the effects of 3-Chloro-N-DMPEA on the cardiovascular system, as well as its effects on the immune system. Finally, further research is needed to explore the potential therapeutic applications of 3-Chloro-N-DMPEA, such as its potential use as an anti-inflammatory agent or as an antioxidant.
Propiedades
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-13(2)10-15(9-12)21-7-6-19-14-4-5-17(20-3)16(18)11-14/h4-5,8-11,19H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMELDTLSHNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC(=C(C=C2)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)
![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)


![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
![N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385443.png)